molecular formula C10H17Cl2N3O B7855156 N-(4-aminophenyl)-2-(dimethylamino)acetamide dihydrochloride

N-(4-aminophenyl)-2-(dimethylamino)acetamide dihydrochloride

Cat. No.: B7855156
M. Wt: 266.16 g/mol
InChI Key: PXDKLIHEXKRPSI-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-2-(dimethylamino)acetamide dihydrochloride is a chemical compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various experimental and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminophenyl)-2-(dimethylamino)acetamide dihydrochloride typically involves the reaction of 4-aminophenylamine with 2-(dimethylamino)acetyl chloride in the presence of a suitable solvent, such as dichloromethane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(4-aminophenyl)-2-(dimethylamino)acetamide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of N-(4-aminophenyl)-2-(dimethylamino)acetamide oxide.

  • Reduction: Production of N-(4-aminophenyl)-2-(dimethylamino)ethanol.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-aminophenyl)-2-(dimethylamino)acetamide dihydrochloride is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in the study of reaction mechanisms. In biology, it is employed as a fluorescent probe for imaging and tracking cellular processes. In medicine, it is investigated for its potential therapeutic effects, and in industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-aminophenyl)-2-(dimethylamino)acetamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-aminophenyl)-2-(dimethylamino)acetamide dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include N-(4-aminophenyl)maleimide, 4-(dimethylamino)phenol, and N,N-dimethyl-4-aminophenol. While these compounds share structural similarities, this compound stands out due to its specific reactivity and applications.

Properties

IUPAC Name

N-(4-aminophenyl)-2-(dimethylamino)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c1-13(2)7-10(14)12-9-5-3-8(11)4-6-9;;/h3-6H,7,11H2,1-2H3,(H,12,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDKLIHEXKRPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC=C(C=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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